

Technical Guide: Synergistic Solvent Extraction Using N-(N-Heptyl)-N-Octylamine[1]

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Compound of Interest

Compound Name: N-(N-HEPTYL)-N-OCTYLAMINE

CAS No.: 26627-77-0

Cat. No.: B1601023

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Executive Summary: The Asymmetry Advantage

In the field of hydrometallurgy and active pharmaceutical ingredient (API) purification, secondary amines are workhorse extractants for anionic species.[1] However, standard symmetrical amines (e.g., Di-n-octylamine) often suffer from third-phase formation—the separation of the organic layer into a light diluent-rich phase and a heavy complex-rich phase—due to the high lattice energy of the formed ion-pair complexes.[1]

N-(N-Heptyl)-N-Octylamine (CAS 26627-77-0) represents a strategic improvement.[1] By introducing alkyl chain asymmetry (

vs.

), this extractant disrupts the ordered packing of the organic-metal complexes.[1] This guide explores its synergistic application with neutral donors (TBP, TOPO) to enhance extraction efficiency (

) and prevent phase separation without requiring toxic modifiers (like long-chain alcohols).[1]

Mechanistic Foundation

To utilize **N-(N-Heptyl)-N-Octylamine** effectively, one must understand its dual-mode interaction.^[1] Unlike tertiary amines (which rely solely on ion-pair formation), this secondary amine possesses a lone pair for protonation and an active N-H proton for hydrogen bonding.^[1]

The Extraction Equilibrium

In acidic media (e.g., HCl or

), the amine acts as an anion exchanger.^[1] Step 1: Acid Equilibration (Salt Formation)

Where

,

,

.^[1]

Step 2: Metal Anion Exchange

The Synergistic Effect

When a neutral donor like Tributyl Phosphate (TBP) is added, it does not merely act as a solvent modifier.^[1] It enters the coordination sphere or solvates the amine-metal complex, reducing its polarity and preventing aggregation (third phase).^[1]

Synergistic Reaction:

Comparative Analysis: Performance Benchmarking

The following table contrasts **N-(N-Heptyl)-N-Octylamine** against industry-standard alternatives in the extraction of transition metals (e.g., Zr, Hf, Co) from chloride media.

Feature	N-(N-Heptyl)-N-Octylamine	Di-n-octylamine (DOA)	Alamine 336 (Tertiary)
Structure	Asymmetrical Secondary ()	Symmetrical Secondary ()	Tertiary Mixture ()
Solubility in Kerosene	High (Asymmetry hinders crystallization)	Medium (Prone to third phase)	High
Extraction Kinetics	Fast (< 2 mins)	Fast (< 2 mins)	Slower (Steric hindrance)
Synergism with TBP	Excellent (H-bond donor + TBP acceptor)	Good	Moderate (No N-H donor)
Stripping Efficiency	High (Complexes less stable than tertiary)	High	Low (Requires strong bases)
Phase Stability	Stable up to high metal loading	Requires Modifier (Isodecanol)	Stable

Key Insight: The primary reason to select **N-(N-Heptyl)-N-Octylamine** over DOA is to eliminate the need for alcohol modifiers, which often suppress extraction distribution ratios (

).[1]

Visualization of Synergistic Pathways

The following diagram illustrates the extraction of a generic metal anion (

) using the amine salt mechanism, highlighting where the synergistic agent (TBP) intervenes to stabilize the complex.



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Caption: Pathway showing protonation, anion exchange, and the stabilization of the organic complex by the synergistic agent.[1]

Experimental Protocol: Determining the Synergistic Coefficient

This protocol validates the synergistic effect by determining the stoichiometry of the extracted species using Slope Analysis.[1]

Reagents & Setup

- Extractant A: **N-(N-Heptyl)-N-Octylamine** (0.1 M in Kerosene).[1]
- Extractant B: TBP (Tributyl phosphate) or TOPO (Trioctylphosphine oxide).[1]
- Aqueous Feed: Metal salt solution (e.g., 100 ppm Zr(IV) in 4M HCl).[1]
- Equipment: Separatory funnels or Centrifugal contactors, ICP-OES.[1]

Step-by-Step Methodology

- Preparation of Organic Series (Variable Synergist):
 - Prepare 5 organic samples.
 - Keep Amine concentration constant (e.g., 0.1 M).[1]
 - Vary TBP concentration: 0.0 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M.[1]
 - Rationale: This isolates the effect of the synergist on the distribution ratio () .[1]
- Equilibration (Shake-Out):
 - Mix Organic and Aqueous phases at an O:A ratio of 1:1 (e.g., 10 mL each).
 - Shake vigorously for 10 minutes at 25°C.

- Note: Secondary amines equilibrate quickly; 10 mins ensures complete mass transfer.[1]
- Phase Separation:
 - Centrifuge at 3000 rpm for 5 minutes to break any emulsion.
 - Visually inspect for third-phase formation (cloudiness or middle layer).[1]
- Analysis:
 - Separate phases.[1]
 - Analyze metal concentration in the aqueous raffinate using ICP-OES.
 - Calculate Organic concentration by mass balance:
.[1]
- Calculation of Synergistic Coefficient (S):
 - Calculate Distribution Ratio:
.[1]
 - Calculate Synergistic Enhancement Factor (SEF):
[1]
 - Interpretation: If $SEF > 1$, the system is synergistic.[1] If $SEF < 1$, it is antagonistic.[1]

Data Visualization (Slope Analysis)

Plot

vs.

[1] The slope of the line indicates the number of TBP molecules involved in the synergistic adduct (value

in the equation in Section 2.2).[1]

References

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Sources

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